molecular formula C16H13NO B8294409 CID 223829

CID 223829

Cat. No. B8294409
M. Wt: 235.28 g/mol
InChI Key: KBJZNSAZGOKTFN-UHFFFAOYSA-N
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Patent
US07442716B2

Procedure details

To 385 g of polyphosphoric acic at 100° C. was added 32 g (0.14 mol) of 1-(3-phenanthryl)ethanone oxime from Step 1 over 30 minutes. The mixture was stirred at 100° C. for 2 hrs, cooled down to room temperature followed by the addition of water/ice. Stirred 30 minutes, filtered and washed with water. This white solid was then placed in 500 mL of methanol and 40 mL of concentrated HCl. The reaction was refluxed overnight, cooled down to room temperature and concentrated down. A mixture of ethyl acetate/water was added to the residue and the resulting solution was made basic with 10 N KOH. The aqueous layer was extracted with ethyl acetate and combined organic layers were washed with water, brine, dried over sodium sulphate and volatiles were removed under reduced pressure to afford 25 g of 3-phenanthrylamine as a beige solid.
Name
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1N(COCCO)[C:4]2NC(N)=[N:13][C:14](=O)[C:3]=2N=1.[CH:17]1[C:30]2C=CC3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:21]=2[CH:20]=[C:19](C(=NO)C)[CH:18]=1>>[CH:25]1[C:24]2[CH:23]=[CH:22][C:21]3[C:30](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:4]=2[CH:3]=[C:14]([NH2:13])[CH:26]=1

Inputs

Step One
Name
Quantity
385 g
Type
reactant
Smiles
C1=NC2=C(N1COCCO)NC(=NC2=O)N
Name
Quantity
32 g
Type
reactant
Smiles
C1=CC(=CC=2C3=CC=CC=C3C=CC12)C(C)=NO
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
STIRRING
Type
STIRRING
Details
Stirred 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
ADDITION
Type
ADDITION
Details
A mixture of ethyl acetate/water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate and volatiles
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC(=CC=2C3=CC=CC=C3C=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.